molecular formula C18H15N3O6S B2788069 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1057729-60-8

2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B2788069
CAS No.: 1057729-60-8
M. Wt: 401.39
InChI Key: WDXFADSYMRTJBX-UHFFFAOYSA-N
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Description

This compound features a phenoxyacetic acid backbone with a conjugated ene system bearing cyano and carbamoyl groups. The carbamoyl moiety is linked to a 4-sulfamoylphenyl substituent, which confers distinct electronic and solubility properties. The eth-1-en-1-yl spacer likely influences molecular rigidity and π-π stacking interactions.

Properties

IUPAC Name

2-[4-[2-cyano-3-oxo-3-(4-sulfamoylanilino)prop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c19-10-13(9-12-1-5-15(6-2-12)27-11-17(22)23)18(24)21-14-3-7-16(8-4-14)28(20,25)26/h1-9H,11H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXFADSYMRTJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid (hereafter referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by a phenoxy acetic acid moiety linked to a cyano group and a sulfamoylphenyl carbamoyl group. Its molecular formula is C18H18N4O5SC_{18}H_{18}N_4O_5S, and it exhibits properties typical of compounds with anti-inflammatory and anticancer activities.

Research indicates that Compound A may exert its biological effects through several mechanisms:

  • Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory prostaglandins .
  • Antitumor Activity : Preliminary studies suggest that Compound A may possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth factors .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vivo, with studies reporting reductions in paw thickness and inflammatory markers such as TNF-α and PGE-2 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Compound A:

Activity Measurement Result
COX-2 InhibitionIC50 (μM)0.06 ± 0.01
Anti-inflammatory EffectPaw Thickness Reduction (%)63.35%
Cytotoxicity against CancerCell Viability AssaySignificant reduction in viability
TNF-α Reduction% Decrease61.04%
PGE-2 Reduction% Decrease60.58%

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, Compound A was administered to assess its anti-inflammatory properties. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective modulation of inflammatory pathways.

Case Study 2: Antitumor Potential

A separate study evaluated the effects of Compound A on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations. These findings highlight its potential as an anticancer agent.

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of Compound A. Key findings include:

  • Renal Function : No significant alterations in creatinine or urea levels were observed.
  • Liver Enzymes : AST and ALT levels remained within normal ranges, indicating no hepatotoxicity.
  • Histological Analysis : Tissue samples showed no signs of damage or adverse effects post-treatment.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Properties
In vitro studies have shown that 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid possesses antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This opens avenues for its use in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Agricultural Applications

1. Herbicidal Activity
The compound has been identified as a potential herbicide, effective against a range of weeds that threaten crop yields. Its mode of action involves disrupting specific metabolic pathways in plants, leading to effective weed control without harming desirable crops .

2. Plant Growth Regulation
In addition to its herbicidal properties, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance growth parameters such as root development and overall biomass in certain crops, potentially leading to increased agricultural productivity .

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated significant inhibition of cancer cell proliferation with apoptosis induction in vitro.
Study 2Anti-inflammatoryReduced cytokine levels in inflammatory models, suggesting therapeutic potential for autoimmune diseases.
Study 3AntimicrobialEffective against antibiotic-resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
Study 4HerbicidalShowed high efficacy against common agricultural weeds with minimal impact on crop species.
Study 5Plant GrowthEnhanced growth metrics in treated plants compared to controls, indicating regulatory potential.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences:

Compound Name Substituent Modifications vs. Target Compound Key Properties References
2-(2-{2-Cyano-2-[(2,4-dimethylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid 2,4-Dimethylphenyl instead of 4-sulfamoylphenyl Increased hydrophobicity; reduced solubility in polar solvents
2-[4-[(E)-2-Cyano-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid Ethoxycarbonylphenyl instead of sulfamoylphenyl Enhanced lipophilicity; potential esterase susceptibility
2-[4-(N-Methyl-4-acetamidobenzenesulfonamido)phenoxy]acetic acid Acetamidosulfonamide group; lacks cyano and conjugated ene Altered metabolic stability; possible protease interaction
{5-Chloro-2-[(4-iodobenzyl)carbamoyl]phenoxy}acetic acid Chloro and iodobenzyl substituents Halogen bonding potential; increased molecular weight (445.64 g/mol)
2-[4-(4-Chlorobenzoyl)phenoxy]acetic acid Chlorobenzoyl group; lacks cyano and carbamoyl Reduced hydrogen-bonding capacity; higher logP

Pharmacological and Physicochemical Comparisons

  • Solubility : The sulfamoyl group in the target compound improves aqueous solubility compared to dimethylphenyl (logP ~2.5 vs. ~3.8) and chlorobenzoyl derivatives (logP ~4.2) .
  • In contrast, ethoxycarbonylphenyl analogs may target esterase-dependent pathways .
  • Synthetic Routes : The target compound likely employs coupling methods similar to HDAC ligand synthesis (e.g., deprotection of benzyl esters and carbodiimide-mediated amidation) .
  • Stability: The cyano group in the target compound may render it susceptible to hydrolysis under basic conditions, whereas ethoxycarbonyl and chlorobenzoyl derivatives exhibit greater stability .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis typically involves multi-step reactions starting with phenoxyacetic acid derivatives. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxyl groups for amide bond formation between the cyano-ethylenyl and sulfamoylphenyl moieties .
  • Cyano Group Introduction : Employ Knoevenagel condensation under basic conditions (e.g., piperidine catalyst) to form the eth-1-en-1-yl linkage .
  • Purification : Optimize via reversed-phase HPLC (RP-18 TLC validation) or silica gel chromatography to achieve >95% purity .
    Yield improvements focus on solvent selection (e.g., DMF for solubility) and temperature control (60–80°C for condensation steps) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton environments (δ 6.8–8.2 ppm) and carbonyl peaks (δ 165–175 ppm) to confirm phenoxyacetic acid and carbamoyl groups .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for halogenated impurities .
  • HPLC : Employ RP-18 columns with H2_2O/MeOH gradients (60:40) for purity assessment and retention time consistency .

Advanced Research: Biological Activity and Mechanistic Studies

Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in targeting carbonic anhydrase IX (CA-IX) or similar enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfamoylphenyl group and CA-IX’s zinc-binding domain .
  • Mutagenesis Assays : Compare binding affinities using CA-IX mutants (e.g., Thr200→Ala) to identify critical residues .
  • Inhibitor Profiling : Screen against CA isoforms (I, II, XII) to assess selectivity via fluorescence-based activity assays .

Q. Q4. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Answer:

  • Experimental Reprodubility : Standardize assay conditions (e.g., pH 7.4 buffer for enzyme assays) and validate cell lines (e.g., HT-29 for CA-IX overexpression) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed cyano groups) that may skew activity .
  • Data Normalization : Report IC50_{50} values relative to positive controls (e.g., acetazolamide for CA inhibitors) .

Advanced Research: Stability and Pharmacokinetics

Q. Q5. What are the key considerations for ensuring compound stability during long-term storage and in vivo experiments?

Answer:

  • Storage Conditions : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the cyano and carbamoyl groups .
  • Solvent Selection : Use DMSO for stock solutions (≤10 mM) to avoid aggregation; confirm stability via UV-Vis spectroscopy (λ = 270 nm) .
  • In Vivo Stability : Monitor plasma half-life using 14C^{14}C-labeled analogs and biliary excretion profiles in rodent models .

Q. Q6. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity profile of this compound?

Answer:

  • Rodent Models : Use Sprague-Dawley rats for oral bioavailability studies (dose: 10 mg/kg) with plasma sampling at 0.5–24 h .
  • Toxicokinetics : Assess hepatotoxicity via ALT/AST levels and renal clearance using metabolic cage studies .
  • Biodistribution : Employ 68Ga^{68}Ga-labeled analogs (similar to natGa-2 in ) for PET imaging to track tissue uptake.

Data Analysis and Contradictions

Q. Q7. How should researchers resolve conflicting data on the compound’s hypolipidemic activity in different cellular models?

Answer:

  • Dose-Response Curves : Compare EC50_{50} values across models (e.g., HepG2 vs. primary hepatocytes) to identify cell-specific sensitivity .
  • Pathway Analysis : Use RNA-seq to verify PPAR-α/γ activation, a common hypolipidemic mechanism for phenoxyacetic acid derivatives .
  • Lipid Profiling : Validate via LC-MS-based lipidomics to quantify triglyceride reduction in treated vs. control cells .

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